An In-Depth Technical Guide to the Chemical Properties and Stability of 3-Azido-1,5,5-trimethyl-1-cyclohexene
An In-Depth Technical Guide to the Chemical Properties and Stability of 3-Azido-1,5,5-trimethyl-1-cyclohexene
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Azido-1,5,5-trimethyl-1-cyclohexene, a vinyl azide with significant potential in synthetic chemistry. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes established principles of vinyl azide chemistry to predict its properties, stability, and reactivity. This guide will empower researchers to approach the synthesis and application of this and similar molecules with a strong theoretical and safety-oriented foundation.
Introduction to 3-Azido-1,5,5-trimethyl-1-cyclohexene
3-Azido-1,5,5-trimethyl-1-cyclohexene (CAS No. 185447-96-5) is an organic azide that belongs to the versatile class of vinyl azides.[1] These molecules are characterized by an azide group directly attached to a carbon-carbon double bond, a structural motif that bestows upon them a rich and diverse reactivity profile.[2] The presence of the azide and alkene functionalities in conjugation makes these compounds valuable building blocks in organic synthesis, particularly for the construction of nitrogen-containing heterocycles.[2][3]
The cyclohexene backbone, substituted with three methyl groups, provides a specific stereochemical and electronic environment that influences the reactivity of the vinyl azide moiety. The gem-dimethyl group at the 5-position can be expected to exert steric influence on approaching reagents and may affect the conformational preferences of the cyclohexene ring.
Predicted Chemical Properties and Synthesis
A common method for the synthesis of vinyl azides from α,β-unsaturated ketones involves the conjugate addition of an azide source, followed by elimination.[5] Another potential route involves the conversion of the ketone to a vinyl halide or triflate, followed by nucleophilic substitution with an azide salt.
Predicted Synthetic Protocol
The following is a hypothetical, yet chemically sound, protocol for the laboratory-scale synthesis of 3-Azido-1,5,5-trimethyl-1-cyclohexene.
Step 1: Synthesis of 3-Azido-1,5,5-trimethylcyclohexan-1-ol
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To a solution of α-isophorone in a suitable solvent (e.g., methanol or a mixture of THF and water), add sodium azide (NaN₃).
-
Follow with the portion-wise addition of a proton source, such as acetic acid or a milder acid, to generate hydrazoic acid in situ. This reaction should be performed with extreme caution due to the high toxicity and explosive nature of hydrazoic acid.
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or GC).
-
Upon completion, the reaction is carefully quenched with water and extracted with an organic solvent like diethyl ether or ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude β-azido alcohol.
Step 2: Dehydration to 3-Azido-1,5,5-trimethyl-1-cyclohexene
-
The crude β-azido alcohol is dissolved in a suitable solvent such as toluene or dichloromethane.
-
A dehydrating agent, for instance, a strong acid catalyst like p-toluenesulfonic acid or a reagent like Martin's sulfurane, is added.
-
The mixture is heated to reflux, and the reaction progress is monitored.
-
After completion, the reaction is cooled, washed with a mild base (e.g., saturated sodium bicarbonate solution) and water, dried, and concentrated.
-
Purification of the crude product would likely be achieved by column chromatography on silica gel.
Caption: Predicted synthetic pathway to 3-Azido-1,5,5-trimethyl-1-cyclohexene.
Predicted Spectroscopic Data
Based on the proposed structure and data from analogous compounds, the following spectroscopic characteristics for 3-Azido-1,5,5-trimethyl-1-cyclohexene can be anticipated:
| Spectroscopic Data | Predicted Values |
| ¹H NMR | Signals for the vinylic proton, allylic protons, and the three methyl groups. The vinylic proton would likely appear as a singlet or a narrow multiplet in the olefinic region. |
| ¹³C NMR | Resonances for the two sp² carbons of the double bond, the sp³ carbons of the cyclohexene ring, and the three methyl groups. |
| IR Spectroscopy | A strong, characteristic absorption band for the azide asymmetric stretch, typically in the range of 2100-2160 cm⁻¹.[6] A band for the C=C stretch would also be present. |
| Mass Spectrometry | The molecular ion peak and fragmentation patterns corresponding to the loss of N₂ and other fragments of the cyclohexene ring. |
Stability Considerations
The stability of organic azides is a critical aspect for their safe handling and application.[7] They are energetic compounds that can decompose, sometimes explosively, upon exposure to heat, light, shock, or friction.
Thermal Stability
The thermal decomposition of vinyl azides typically proceeds through the extrusion of dinitrogen (N₂) to form highly reactive intermediates such as vinyl nitrenes or 2H-azirines.[3][8] The temperature required for this decomposition varies depending on the specific structure of the vinyl azide. For 3-Azido-1,5,5-trimethyl-1-cyclohexene, a C/N ratio of 3 (9 carbons to 3 nitrogens) suggests a moderate level of stability, but caution is still warranted.[7]
The decomposition can be represented by the following general mechanism:
Caption: General thermal decomposition pathways for vinyl azides.
Photochemical Stability
Vinyl azides are also known to be photochemically labile.[3] Irradiation with ultraviolet (UV) light can induce the extrusion of N₂ to generate the same reactive intermediates as in thermolysis (vinyl nitrenes and 2H-azirines).[3] The specific wavelength of light required and the quantum yield of the reaction would need to be determined experimentally for 3-Azido-1,5,5-trimethyl-1-cyclohexene. The use of visible light in the presence of a suitable photocatalyst can sometimes be a milder alternative to direct UV irradiation.[2]
Chemical Stability
Organic azides can be sensitive to strong acids, which can lead to the formation of highly toxic and explosive hydrazoic acid (HN₃). They are also incompatible with strong oxidizing and reducing agents. Contact with certain metals can form heavy metal azides, which are often highly shock-sensitive and explosive.
Reactivity Profile
The reactivity of 3-Azido-1,5,5-trimethyl-1-cyclohexene is expected to be dominated by the vinyl azide moiety, which can act as an electrophile, nucleophile, or radical acceptor.[2]
-
As a Precursor to Heterocycles: The thermally or photochemically generated 2H-azirine intermediate can undergo a variety of transformations, including ring-opening to a vinyl nitrene, which can then participate in cycloadditions or intramolecular reactions to form various nitrogen-containing heterocyclic systems.[3]
-
Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions with alkynes (Huisgen cycloaddition) to form triazoles.
-
Nucleophilic and Electrophilic Reactions: The double bond can undergo reactions typical of alkenes, while the azide group can also be subject to nucleophilic attack.
Safety and Handling
Working with 3-Azido-1,5,5-trimethyl-1-cyclohexene requires strict adherence to safety protocols for handling energetic compounds.
Engineering Controls
-
All work with this compound should be conducted in a well-ventilated fume hood.
-
A blast shield should be used for all reactions and manipulations, especially when heating or concentrating the material.
Personal Protective Equipment (PPE)
-
Standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.
-
For larger-scale operations, a face shield and blast-resistant gloves should be considered.
Handling and Storage
-
Avoid friction, grinding, or any form of mechanical shock.[7]
-
Use plastic or Teflon-coated spatulas; avoid contact with metals.
-
Store in a cool, dark place, away from heat, light, and incompatible materials. Dilute solutions are generally more stable than the neat compound.
-
Never distill to dryness. If concentration is necessary, it should be done with extreme care and not to complete solvent removal.
Waste Disposal
-
Azide-containing waste should be collected in a dedicated, labeled container and should not be mixed with other waste streams, especially acidic or metallic waste.
-
Consult your institution's environmental health and safety office for proper disposal procedures, which may involve quenching the azide before disposal.
Conclusion
3-Azido-1,5,5-trimethyl-1-cyclohexene is a promising but under-characterized vinyl azide. Based on the extensive knowledge of related compounds, it is predicted to be a versatile synthetic intermediate with a rich reactivity profile. However, its energetic nature necessitates careful handling and adherence to stringent safety protocols. Future experimental work is needed to fully elucidate its specific properties and unlock its full potential in synthetic applications. This guide serves as a foundational resource for researchers venturing into the chemistry of this and similar molecules, emphasizing a proactive approach to safety and a predictive understanding of chemical behavior.
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